N-(naphthalen-1-yl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide
Description
This compound features a pyrazolo[3,4-d]pyrimidine core, a sulfur-linked acetamide group, and a naphthalen-1-yl substituent. The pyrazolo[3,4-d]pyrimidine scaffold is known for its bioactivity in targeting kinases and receptors, while the thioacetamide moiety enhances solubility and binding interactions.
Properties
IUPAC Name |
N-naphthalen-1-yl-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N5OS/c29-21(27-20-12-6-8-16-7-4-5-11-18(16)20)14-30-23-19-13-26-28(22(19)24-15-25-23)17-9-2-1-3-10-17/h1-13,15H,14H2,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKDDUIBLRPVOGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=N2)C(=NC=N3)SCC(=O)NC4=CC=CC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(naphthalen-1-yl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrazolo[3,4-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrazolo[3,4-d]pyrimidine ring.
Attachment of the Phenyl Group: The phenyl group is introduced through a substitution reaction, often using a phenyl halide and a suitable base.
Introduction of the Naphthalene Ring: The naphthalene ring is attached via a coupling reaction, typically using a palladium catalyst.
Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage through an amidation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(naphthalen-1-yl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of functional groups such as nitro or carbonyl groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenated reagents (e.g., bromine or chlorine) and bases (e.g., sodium hydroxide or potassium carbonate).
Major Products Formed
Oxidation: Sulfoxides, sulfones, or quinones.
Reduction: Amines, alcohols, or hydrocarbons.
Substitution: Halogenated derivatives or substituted aromatic compounds.
Scientific Research Applications
N-(naphthalen-1-yl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and neurological disorders.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of N-(naphthalen-1-yl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit kinase activity by binding to the ATP-binding site, thereby blocking signal transduction pathways involved in cell proliferation and survival.
Biological Activity
N-(naphthalen-1-yl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article explores the synthesis, biological activity, and research findings associated with this compound.
Synthesis
The synthesis of this compound typically involves the reaction of naphthalene derivatives with pyrazolo[3,4-d]pyrimidine scaffolds. The process is characterized by the formation of a thioether linkage, which is crucial for the compound's biological activity.
Anticancer Properties
Research indicates that compounds containing the pyrazolo[3,4-d]pyrimidine scaffold exhibit significant anticancer properties. For instance, studies have shown that derivatives of this scaffold can act as dual inhibitors of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR2), with IC50 values ranging from 0.3 to 24 µM . Specifically, compounds similar to this compound have demonstrated:
- Inhibition of Tumor Growth : In MCF-7 breast cancer models, such compounds effectively inhibited tumor progression and induced apoptosis .
- Cell Cycle Disruption : They disrupt cell cycle progression leading to DNA fragmentation, which is a critical mechanism in cancer therapy .
Antiviral Activity
Some pyrazolo[3,4-d]pyrimidine derivatives have also shown promising antiviral activity. For example, certain compounds have been evaluated for their efficacy against herpes simplex virus type 1 (HSV-1), with effective concentrations reported as low as 0.20 µM . This suggests that this compound may possess similar antiviral properties.
Case Study 1: Anticancer Efficacy
In a study involving a series of phenylpyrazolo[3,4-d]pyrimidine derivatives, one compound exhibited potent anticancer activity with an IC50 value of 0.3 µM against EGFR . This highlights the potential of this compound in targeted cancer therapy.
Case Study 2: Antiviral Screening
Another investigation focused on the antiviral properties of pyrazolo[3,4-d]pyrimidine derivatives against HSV showed that modifications at specific positions on the scaffold significantly enhanced activity . This indicates that structural variations in compounds like this compound could lead to improved antiviral agents.
Research Findings Summary Table
| Biological Activity | IC50/EC50 Values | Target | Effect |
|---|---|---|---|
| Anticancer | 0.3 - 24 µM | EGFR/VEGFR2 | Tumor growth inhibition, apoptosis |
| Antiviral | 0.20 - 0.35 µM | HSV | Viral replication inhibition |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Pyrazolo[3,4-d]pyrimidine Derivatives
Compound XIIa (N-Phenyl-2-(4-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl)acetamide)
- Structure : Replaces the thio group with a piperazine ring.
- Properties : Higher polarity due to piperazine, leading to improved aqueous solubility.
- Data : Melting point 180–182°C; 70% synthetic yield .
Compound XVI (2-(4-(1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl)-N-(1,3,4-thiadiazol-2-yl)acetamide)
- Structure : Incorporates a thiadiazole ring instead of naphthalene.
- Data: Recrystallized from ethanol; 36-hour reaction time .
Thioacetamide-Modified Analogs
N-(4-Acetamidophenyl)-2-[(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)sulfanyl]acetamide
- Structure : Substitutes naphthalene with 4-acetamidophenyl.
- Data : Molecular weight 418.475 g/mol; CAS 483984-43-6 .
Epirimil (N-(3,4-dimethoxyphenyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide)
- Structure : Replaces pyrazolo[3,4-d]pyrimidine with a pyridinylpyrimidine core.
- Properties : Demonstrated anticonvulsant activity via molecular docking; dimethoxyphenyl enhances CNS penetration.
- Data : Validated via in silico and in vivo studies .
Anticancer Derivatives
- Compound 71 (4-(4-Fluorophenyl)-6-oxo-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-1,6-dihydropyrimidine-5-carbonitrile)
Chromen-4-one Hybrid (Example 83)
Physicochemical Property Analysis
Key Observations :
- The target compound’s naphthalene group likely increases hydrophobicity compared to polar substituents like piperazine or acetamidophenyl.
- Fluorine-containing analogs (e.g., Example 83) exhibit higher melting points, suggesting greater crystalline stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
